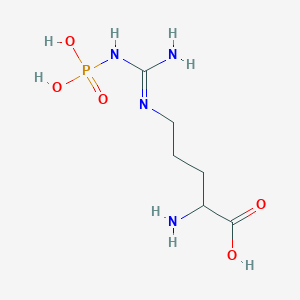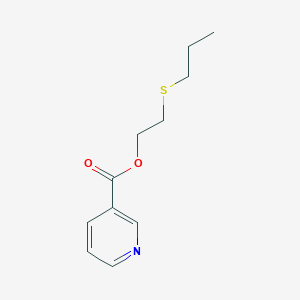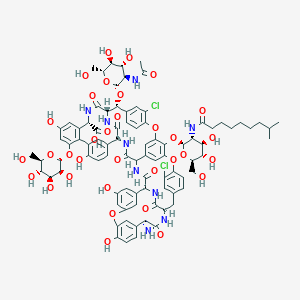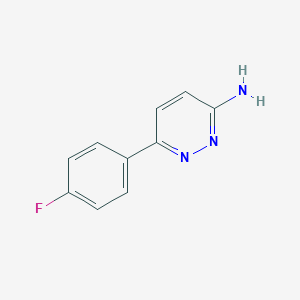
6-(4-Fluorophenyl)pyridazin-3-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridazinone derivatives, including those similar to 6-(4-Fluorophenyl)pyridazin-3-amine, typically involves the condensation of benzil monohydrazones with ethyl cyanoacetate or diethyl malonate in ethanol. These pyridazinones can be further modified to introduce various substituents, including fluorophenyl groups, to obtain compounds with desired properties (Alonazy, Al-Hazimi, & Korraa, 2009).
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is characterized by the pyridazinone core, which can be further functionalized with various substituents. The presence of a fluorophenyl group, as in 6-(4-Fluorophenyl)pyridazin-3-amine, can influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets.
Chemical Reactions and Properties
Pyridazinones can undergo various chemical reactions, including nucleophilic substitution, which can be utilized to introduce different functional groups, including amines. The fluorophenyl group in 6-(4-Fluorophenyl)pyridazin-3-amine can also participate in reactions, potentially leading to the formation of new compounds with varied biological activities (Pattison et al., 2009).
Applications De Recherche Scientifique
-
Pharmacology
- Pyridazine and pyridazinone derivatives have shown a wide range of pharmacological activities . They have been used in various drugs and agrochemicals .
- They have been found to possess antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
- The mechanism of action of these compounds is often based on their capacity to inhibit certain biological processes. For example, some 6-aryl-3(2H)-pyridazinone derivatives substituted at position 5 have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
-
Agrochemicals
- Various pyridazinone derivatives are well known as agrochemicals . They have been used in herbicides and other agricultural products .
- For example, the anti-platelet agent Zardaverine, the anti-inflammatory agent Emorfazone, and the herbicide agents Pyridaben and Norflurazon are all based on the pyridazine and pyridazinone structures .
-
Anti-Inflammatory Agents
-
Antiplatelet Agents
- A series of 5-aryl-6-methyl-4,5-dihydropyridazin-3(2H)ones and related 5-aryl-6-methyl-pyridazin-3(2H)ones were synthesized and evaluated for their antiplatelet activity . These compounds could potentially be used in the treatment of conditions such as heart disease and stroke, where platelet aggregation plays a key role .
-
Phosphodiesterase Inhibitors
-
Anticancer Agents
-
Antimicrobial Agents
-
Antitubercular Agents
-
Analgesic Agents
-
Antidiabetic Agents
-
Antihypertensive Agents
-
Anticonvulsant Agents
Safety And Hazards
The safety information for 6-(4-Fluorophenyl)pyridazin-3-amine includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, ensuring adequate ventilation, and avoiding ingestion and inhalation .
Propriétés
IUPAC Name |
6-(4-fluorophenyl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3/c11-8-3-1-7(2-4-8)9-5-6-10(12)14-13-9/h1-6H,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHAHXRMFFNTGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452546 | |
| Record name | 3-Amino-6-(4-fluorophenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Fluorophenyl)pyridazin-3-amine | |
CAS RN |
105538-07-6 | |
| Record name | 3-Amino-6-(4-fluorophenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



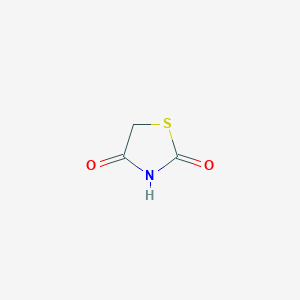
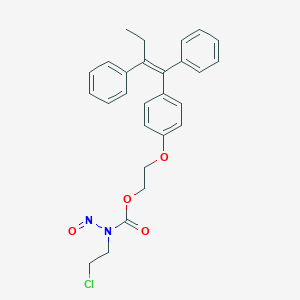

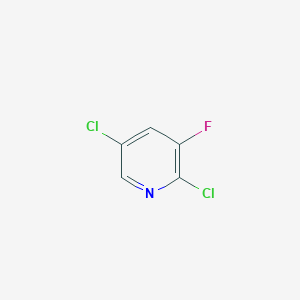
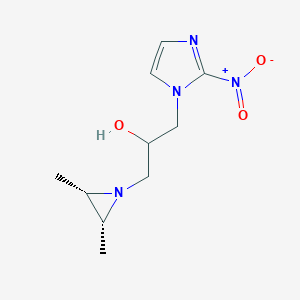
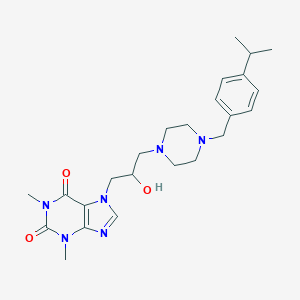
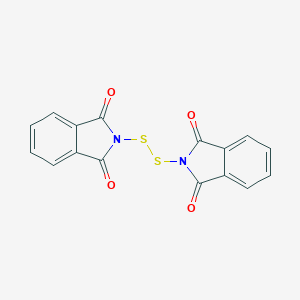
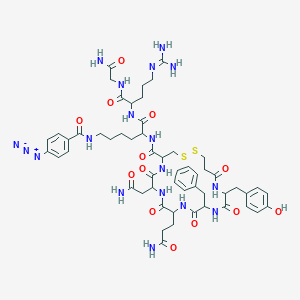
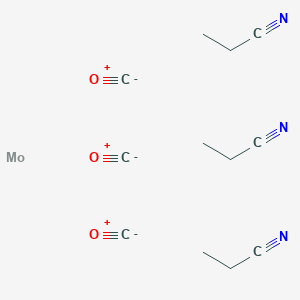
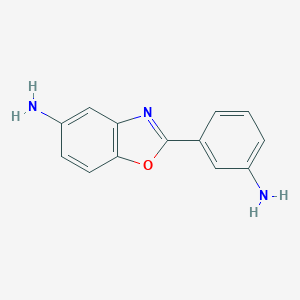
![2-(4-Aminophenyl)benzo[d]oxazol-5-amine](/img/structure/B21366.png)
